2-(Aminomethyl)thiazole Dihydrochloride
Description
Properties
IUPAC Name |
1,3-thiazol-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.2ClH/c5-3-4-6-1-2-7-4;;/h1-2H,3,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOAJLQMTFZXKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661307 | |
| Record name | 1-(1,3-Thiazol-2-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53332-78-8 | |
| Record name | 1-(1,3-Thiazol-2-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route from Boc-Glycine Ethyl Ester (Industrial-Scale Method)
One of the most efficient and industrially viable methods for preparing 2-(Aminomethyl)thiazole dihydrochloride involves a multi-step synthesis starting from Boc-glycine ethyl ester. This route is characterized by mild reaction conditions, readily available raw materials, and high product purity without the need for chromatographic purification.
| Step | Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Ammoniation of Boc-glycine ethyl ester to Boc-glycinamide (Boc-G-NH2) | Saturated ammonia in aqueous isopropanol, room temperature, overnight | ~68.2% yield; off-white solid |
| 2 | Conversion of Boc-glycinamide to Boc-amido sulphamide | Reaction with Lawesson reagent in tetrahydrofuran (THF), 20–80°C, 2–24 h | High purity intermediate; no chromatography needed |
| 3 | Cyclization to 2-N-Boc-aminomethyl-thiazole | Reaction with bromoacetaldehyde (or analogs) and base (e.g., pyridine, triethylamine) in solvents like methanol or ethanol, 60–120°C | Stable key intermediate |
| 4 | Boc deprotection and salt formation | Treatment with hydrochloric acid in methanol or ethanol, room temperature to 80°C | Final product: this compound |
- Raw materials are inexpensive and readily available.
- Reaction conditions are mild and scalable.
- High purity products are obtained without chromatographic purification.
- Suitable for industrial production due to safety and cost-effectiveness.
- Alternative solvents for ammoniation include ammonia in methanol, ethanol, dioxane, or THF.
- Sulfurizing agents besides Lawesson reagent, such as Belleau reagent or phosphorus trisulfide, can be employed.
- Alkylating agents like monochloroacetaldehyde or bromoacetaldehyde acetal may substitute bromoacetaldehyde.
- Reaction temperatures and times are adjustable to optimize yield and purity.
This synthetic route is detailed in patent CN104370851A and represents a significant improvement over older methods requiring hazardous reagents or extreme conditions.
Classical Aminomethylation of Thiazole
A simpler preparative approach involves the direct aminomethylation of thiazole with formaldehyde and ammonium chloride under acidic conditions to form the dihydrochloride salt.
- Reactants: Thiazole, formaldehyde, ammonium chloride
- Conditions: Acidic medium, often hydrochloric acid, moderate temperature
- Mechanism: Formation of an iminium intermediate from formaldehyde and ammonium chloride, which reacts with thiazole at the 2-position to introduce the aminomethyl group
- Product: this compound
This method is straightforward and commonly used for lab-scale synthesis but requires optimization for industrial scale-up, including controlling temperature, pressure, and reactant concentrations to maximize yield and purity.
Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and scalability.
| Feature | Boc-Glycine Ethyl Ester Route | Direct Aminomethylation of Thiazole |
|---|---|---|
| Raw Material Availability | Boc-glycine ethyl ester (commercially available) | Thiazole, formaldehyde, ammonium chloride (readily available) |
| Reaction Complexity | Multi-step (4 steps) | Single-step aminomethylation |
| Reaction Conditions | Mild temperatures (20–120°C), various solvents | Acidic medium, moderate temperature |
| Safety Considerations | Avoids hazardous azide reagents; uses safer sulfurizing agents | Uses formaldehyde and strong acid; manageable hazards |
| Industrial Suitability | High; no chromatography, stable intermediates | Moderate; requires optimization for scale-up |
| Product Purity | High purity without chromatography | Purification needed, often recrystallization |
| Yield | Generally high (not explicitly quantified) | Moderate to good, dependent on conditions |
Solvent Selection: Using alcohols such as methanol or ethanol in the Boc route improves solubility and reaction rates. THF is preferred for sulfurization steps.
Sulfurizing Agents: Lawesson reagent is effective but alternatives like Belleau reagent or phosphorus trisulfide can be used depending on availability and cost.
Temperature Control: Maintaining reaction temperatures within specified ranges (20–80°C for sulfurization, 60–120°C for cyclization) ensures optimal conversion and minimizes side reactions.
Purification: The Boc intermediate is stable and pure enough to bypass column chromatography, significantly simplifying the process.
Industrial Scale-Up: Continuous flow reactors and automated systems for the classical aminomethylation method can improve yield consistency and safety by better controlling exothermic reactions.
| Step | Reagents | Solvents | Temperature (°C) | Time | Notes |
|---|---|---|---|---|---|
| Ammoniation | Boc-glycine ethyl ester + NH3 | Aqueous isopropanol or alternatives | 20–60 | Overnight | Produces Boc-glycinamide |
| Sulfurization | Boc-glycinamide + Lawesson reagent | THF or alcohols | 20–80 | 2–24 hours | Forms Boc-amido sulphamide |
| Cyclization | Boc-amido sulphamide + bromoacetaldehyde + base | Methanol, ethanol, or dioxane | 60–120 | Hours | Forms 2-N-Boc-aminomethyl-thiazole |
| Deprotection & salt formation | Boc intermediate + HCl | Methanol, ethanol, or others | RT–80 | Hours | Final product formation |
The preparation of this compound is well-established through two principal methods: a multistep synthesis starting from Boc-glycine ethyl ester offering industrial advantages, and a classical aminomethylation of thiazole under acidic conditions suitable for laboratory scale. The Boc-glycine route provides a safer, higher purity, and more scalable process, favored for industrial manufacture. Optimization of solvents, reagents, and reaction parameters further enhances yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)thiazole Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .
Scientific Research Applications
Chemical Synthesis and Reagent
Building Block for Complex Molecules
2-(Aminomethyl)thiazole dihydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in various organic reactions, including substitution and oxidation reactions, leading to the formation of functionalized thiazole derivatives.
Reagent in Organic Chemistry
The compound acts as a reagent in several chemical reactions, contributing to the development of new materials and pharmaceuticals. Its versatility allows for modifications that can enhance biological activity or tailor properties for specific applications.
Biological Applications
Antimicrobial Properties
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. Studies have shown that certain thiazole derivatives can effectively inhibit the growth of various bacterial strains, including resistant pathogens such as MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa .
Anticancer Potential
this compound has been investigated for its anticancer properties. Several studies report its effectiveness against different cancer cell lines, such as glioblastoma and melanoma. For instance, specific thiazole derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells . The mechanism involves the modulation of key signaling pathways related to cell proliferation and apoptosis .
Medical Research
Neurological Disorders
The compound has been explored for its potential in treating neurodegenerative diseases like Alzheimer's disease (AD). Research suggests that derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in AD patients. By inhibiting AChE, these compounds may enhance cholinergic transmission, thereby improving cognitive functions .
Immunosuppressive Effects
Studies have also highlighted the immunosuppressive properties of 2-(aminomethyl)thiazole derivatives. These compounds can inhibit myeloid differentiation primary response gene 88 (MyD88), which plays a crucial role in immune responses. This action suggests potential applications in treating autoimmune diseases and transplant rejection .
Industrial Applications
Pharmaceutical Development
In the pharmaceutical industry, this compound is used to develop new drugs targeting various diseases due to its favorable pharmacokinetic properties. The compound's stability and low production costs make it an attractive candidate for further research and development .
Agrochemical Production
The compound is also being evaluated for use in agrochemicals, where it may serve as an active ingredient in pesticides or herbicides due to its biological activities against plant pathogens.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)thiazole Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Insights
- In contrast, benzimidazole and benzothiazole derivatives (e.g., 2-(Aminomethyl)benzimidazole) have extended aromatic systems, improving π-π stacking interactions with biological targets . Substituents like isopropyl (in 4-(Aminomethyl)-2-isopropylthiazole) or phenyl (in 4-Amino-2-methyl-5-phenylthiazole) increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
- Salt Forms: Dihydrochloride salts (e.g., this compound) enhance stability and solubility in polar solvents compared to free bases. Monohydrochloride derivatives (e.g., 5-(Aminomethyl)thiazole Hydrochloride) may exhibit intermediate properties .
- Reactivity: The chloromethyl group in 2-Amino-4-(chloromethyl)thiazole Hydrochloride allows for nucleophilic substitution reactions, making it a versatile intermediate for further derivatization .
Biological Activity
2-(Aminomethyl)thiazole dihydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique thiazole structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring potential therapeutic applications.
This compound is characterized by its thiazole ring, which consists of a five-membered heterocyclic structure containing sulfur and nitrogen. This compound is soluble in water due to its dihydrochloride form, which enhances its bioavailability for biological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to modulate signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells. The compound may inhibit the growth of tumor cells by interfering with key molecular targets involved in oncogenic signaling pathways .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been studied for its efficacy against bacteria and fungi, showing potential as an antimicrobial agent. For example, derivatives of thiazole compounds have demonstrated significant activity against Mycobacterium tuberculosis and other pathogenic microorganisms .
Anticancer Activity
Several studies have highlighted the anticancer properties of thiazole derivatives, including this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the disruption of microtubule dynamics and modulation of mitochondrial function .
Case Studies
- Antimycobacterial Activity : A series of thiazole derivatives were synthesized and tested for their antimycobacterial properties. Compounds with structural modifications similar to 2-(Aminomethyl)thiazole showed promising results against Mycobacterium tuberculosis, suggesting that such modifications could enhance their efficacy .
- Antiplasmodial Activity : Another study explored the antiplasmodial effects of thiazole derivatives, where this compound was part of a larger series tested against Plasmodium falciparum. Results indicated that certain substitutions on the thiazole ring improved activity against malaria parasites.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure. SAR studies indicate that specific functional groups attached to the thiazole ring can significantly enhance or diminish its biological effects. For instance, electron-withdrawing groups at certain positions have been associated with increased potency against microbial strains .
| Compound | Activity Type | Target Organism | Observations |
|---|---|---|---|
| This compound | Antimicrobial | Mycobacterium tuberculosis | Induced significant cell death |
| Anticancer | Cancer cell lines | Inhibited cell proliferation | |
| Antiplasmodial | Plasmodium falciparum | Effective against chloroquine-sensitive strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
